3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the sixth position, and an amine group at the second position on a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel molecules that act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, have been found to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of novel molecules that inhibit ns5b, a key player in the replication of the hepatitis c virus .
Result of Action
Similar compounds have been used in the synthesis of novel molecules that inhibit ns5b, potentially disrupting the replication of the hepatitis c virus .
Action Environment
It’s known that the physicochemical properties of fluorine and the characteristics of the pyridine moiety can contribute to the biological activities of trifluoromethylpyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine as a starting material. This process can be carried out under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the chemical structure of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 2-Amino-6-trifluoromethylpyridine
- 4-(Trifluoromethyl)pyridin-2-amine
- 6-(Trifluoromethyl)-2-pyridinamine
Uniqueness
3-Chloro-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDGVNJAZZYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381987 | |
Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-09-0 | |
Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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